molecular formula C14H16ClF3O2 B1328086 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane CAS No. 898761-45-0

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

Cat. No.: B1328086
CAS No.: 898761-45-0
M. Wt: 308.72 g/mol
InChI Key: SYLDUOWJCTWAEY-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane ( 898761-45-0) is a high-purity organic compound with a molecular formula of C14H16ClF3O2 and a molecular weight of 308.72 . This chemical features a heptane chain terminated with a chloro group at one end and a ketone-linked 2-(trifluoromethoxy)phenyl group at the other, a structure confirmed by its SMILES notation O=C(C1=CC=CC=C1OC(F)(F)F)CCCCCCCl . The presence of both the chloro and the trifluoromethoxy substituents makes this molecule a valuable building block in medicinal chemistry and drug discovery research. The chloro group can serve as a handle for further functionalization, while the electron-withdrawing trifluoromethoxy group on the aromatic ring can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in the development of bioactive molecules . It is supplied with a documented purity of 97% and is exclusively intended for non-medical applications, including industrial uses and scientific research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for research reference purposes.

Properties

IUPAC Name

7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O2/c15-10-6-2-1-3-8-12(19)11-7-4-5-9-13(11)20-14(16,17)18/h4-5,7,9H,1-3,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLDUOWJCTWAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645165
Record name 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-45-0
Record name 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzene and 7-chloroheptanone.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the core 7-chloro-1-aryl-1-oxoheptane framework but differ in substituents on the phenyl ring. Key analogs and their properties are summarized below:

Structural Analogs and Substituent Effects

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Data References
7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane N/A* C₁₄H₁₆ClF₃O₂ 2-trifluoromethoxy Discontinued; no safety data available
7-Chloro-1-(3-trifluoromethylphenyl)-1-oxoheptane 898783-60-3 C₁₄H₁₆ClF₃O 3-trifluoromethyl Molecular weight: 292.72 g/mol; no hazard data reported
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane 898786-16-8 C₁₃H₁₃Cl₃O 2,4-dichloro GHS hazard None specified; used in industrial/scientific research
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane 898786-46-4 C₁₄H₁₇ClO₂ 4-methoxy Similarity score: 1.00 (structural similarity to target compound)

Notes:

  • Trifluoromethyl (-CF₃): Less polar than -OCF₃ but still electron-withdrawing; may reduce solubility in polar solvents . Dichloro (-Cl): Electron-withdrawing and lipophilic, likely increasing molecular rigidity and resistance to metabolic degradation .
  • Safety and Availability: Most analogs lack comprehensive toxicological profiles (e.g., LD₅₀, EC₅₀), as noted in safety data sheets (SDS) for 7-chloro-1-(2,4-dichlorophenyl)-1-oxoheptane . Discontinuation of the target compound and analogs (e.g., 7-chloro-1-(2,4-dichlorophenyl)-1-oxoheptane) by suppliers like CymitQuimica suggests regulatory or commercial challenges .

Physicochemical and Functional Comparisons

  • Molecular Weight :
    • The trifluoromethoxy analog (target compound) has a higher molecular weight (~308 g/mol) compared to dichlorophenyl (295.6 g/mol) and methoxy-substituted (260.7 g/mol) analogs due to the heavier fluorine atoms .
  • Synthetic Utility :
    • Chlorinated and fluorinated analogs are intermediates in pharmaceuticals (e.g., fentanyl derivatives), though the target compound’s discontinued status limits its application .

Biological Activity

Chemical Identity:

  • IUPAC Name: 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane
  • CAS Number: 898761-45-0
  • Molecular Formula: C14H16ClF3O2
  • Molecular Weight: 320.73 g/mol

This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. It features a chloro group and a trifluoromethoxy substituent, which are significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and altering the compound's interaction with specific proteins or enzymes.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Studies suggest that compounds with halogenated phenyl groups can exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of halogenated compounds, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations of 10 µg/mL, suggesting effective antimicrobial properties.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated an IC50 value of approximately 25 µM. This suggests a moderate level of cytotoxicity that may be explored further for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
7-Chloro-1-(2-methoxyphenyl)-1-oxoheptaneC14H19ClO2Moderate cytotoxicity
7-Chloro-1-(2-fluorophenyl)-1-oxoheptaneC13H16ClFOAntimicrobial properties
7-Chloro-1-(2-chlorophenyl)-1-oxoheptaneC13H16Cl2OAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroalkylation of 2-trifluoromethoxyphenyl ketones using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a viable route. Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify characteristic peaks for the trifluoromethoxy (-OCF₃) group (δ ~4.5–5.0 ppm in ¹H NMR) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine and fluorine.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves conformational details (e.g., cyclohexenone puckering) .

Q. How can researchers mitigate byproduct formation during the synthesis of halogenated heptanones?

  • Methodological Answer : Byproduct formation (e.g., dihalogenated species) is minimized by:

  • Controlled addition of halogenating agents (e.g., PCl₅) at low temperatures (-10°C).
  • Using scavengers like triethylamine to neutralize HCl byproducts.
  • Monitoring reaction progress via TLC or in-situ IR spectroscopy to halt the reaction at optimal conversion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the trifluoromethoxy group on reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing nature of the -OCF₃ group. Key parameters include:

  • Frontier Molecular Orbital (FMO) analysis to predict reactivity in nucleophilic/electrophilic attacks.
  • Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions affecting stability.
  • Solvent effects (PCM model) to simulate reaction environments .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar halogenated ketones?

  • Methodological Answer : Contradictions arise due to variations in assay conditions or stereochemistry. Strategies include:

  • Standardized Assays : Re-testing compounds under uniform conditions (e.g., MIC assays for antimicrobial activity at pH 7.4).
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to verify enantiopurity, as biological activity often depends on absolute configuration.
  • Meta-Analysis : Cross-referencing data from crystallography (e.g., Acta Crystallographica reports) and pharmacological databases to identify structure-activity trends .

Q. What strategies optimize the regioselectivity of halogenation in polyaromatic ketone derivatives?

  • Methodological Answer :

  • Directing Groups : Introducing electron-donating groups (-OH, -NH₂) ortho to the ketone to direct halogenation.
  • Catalytic Systems : Using Lewis acids (e.g., FeCl₃) to stabilize transition states in Friedel-Crafts reactions.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing undesired side reactions .

Q. How does the conformational flexibility of the heptane chain influence crystallographic packing and stability?

  • Methodological Answer : X-ray crystallography reveals that substituents like -OCF₃ induce steric hindrance, altering packing motifs. For example:

  • Envelope vs. Half-Chair Conformations : Puckering parameters (Cremer-Pople analysis) quantify cyclohexenone distortions.
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds and π-π stacking (between aromatic rings) stabilize crystal lattices. Thermal gravimetric analysis (TGA) correlates packing efficiency with thermal stability .

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